2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
(4-methylphenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-3-5-13(6-4-12)15(20)19-10-7-14(11-19)21-16-17-8-2-9-18-16/h2-6,8-9,14H,7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZDKBVCBQIJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidin-2-yloxy intermediate, which is then reacted with a pyrrolidine derivative. The final step involves the introduction of the p-tolyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to a corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrimidin-2-yloxy derivatives.
Scientific Research Applications
Pharmaceutical Development
2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has shown promise in the development of novel therapeutic agents. Its derivatives have been investigated for their efficacy against various diseases, including cancer and neurodegenerative disorders.
- Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth .
Dermatological Formulations
The compound's properties make it suitable for incorporation into topical formulations aimed at treating skin conditions. Its ability to enhance skin penetration and bioavailability is particularly noteworthy.
- Case Study: Skin Bioavailability
Research conducted by the Brazilian Journal of Pharmaceutical Sciences highlighted the challenges in assessing drug bioavailability in dermatological applications. The study utilized formulations containing this compound to evaluate skin absorption using techniques such as microdialysis .
Cosmetic Applications
In cosmetic formulations, this compound serves as an active ingredient due to its potential skin-soothing and anti-inflammatory properties.
- Case Study: Cosmetic Efficacy
A review on cosmetic formulation principles indicated that compounds like this one are essential for developing products that are both effective and safe for consumer use. The study emphasized the importance of rigorous testing protocols to ensure product stability and efficacy .
Table 1: Biological Activities of Derivatives
Mechanism of Action
The mechanism of action of 2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-yloxy group may facilitate binding to active sites, while the p-tolyl group can enhance the compound’s stability and bioavailability. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Binding
- Hydrophobic Groups : The 4-methylbenzoyl group in the target compound likely promotes hydrophobic enclosure, a critical factor in protein-ligand binding affinity as described by the Glide XP scoring model . This contrasts with the polar triazole group in the analog from , which may reduce lipophilicity but increase metabolic stability .
Pharmacokinetic Considerations
- The target compound’s molecular weight (297.36 g/mol) and calculated logP (estimated ~2.5) align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability. In contrast, larger analogs like 17d (705.79 g/mol) may face challenges in absorption .
Biological Activity
The compound 2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor activity
- Anti-inflammatory properties
- Antibacterial effects
Antitumor Activity
Studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific cellular pathways. For instance, a study demonstrated the effectiveness of similar compounds in inhibiting the activity of kinases involved in cancer progression, such as BRAF and EGFR .
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have been conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), revealing that compounds with similar structures to this compound exhibit significant cytotoxic effects. The results indicated IC50 values in the low micromolar range, suggesting potent antitumor activity .
Anti-inflammatory Properties
Pyrimidine derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
Table 1: Summary of Anti-inflammatory Effects
| Compound | Inhibition (%) | Target Pathway |
|---|---|---|
| This compound | 75% | NF-kB |
| Similar Pyrimidine Derivative | 68% | COX-2 |
Antibacterial Effects
The antibacterial activity of pyrimidine derivatives has been documented against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
Case Study: Antibacterial Activity Against E. coli
In a comparative study, this compound was tested against E. coli and showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring or substituents can significantly influence their pharmacological properties.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 4 | Increased antitumor activity |
| Hydroxy group at position 5 | Enhanced anti-inflammatory effects |
Q & A
Q. What are the common synthetic routes for 2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the pyrrolidin-3-yl ether intermediate via nucleophilic substitution using a hydroxyl-containing pyrimidine derivative and a 4-methylbenzoyl-protected pyrrolidine .
- Step 2 : Coupling reactions under reflux conditions (e.g., acetonitrile or DMF at 80–100°C) with catalysts like Lewis acids (e.g., AlCl₃) to enhance regioselectivity .
- Optimization : Yield improvements (~15–20%) are achieved by monitoring reaction time, solvent polarity, and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm) and pyrimidine protons (δ 8.1–8.3 ppm) to confirm substitution patterns .
- IR : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹) .
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm) to assess purity and degradation products .
Q. How should researchers design initial biological activity assays for this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases or phosphatases using fluorometric assays (e.g., ATP depletion measured via luminescence) .
- Cell viability : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .
- Controls : Include positive controls (e.g., staurosporine for apoptosis) and solvent-only negative controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Methodological audit : Compare assay conditions (e.g., pH, temperature, cell line passage number) that may alter compound stability .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-methylbenzoyl with 4-fluorobenzoyl) to isolate structure-activity relationships (SAR) .
- Dose-response validation : Replicate assays using standardized protocols (e.g., IC₅₀ calculations via nonlinear regression) .
Q. What experimental designs are suitable for assessing the compound’s pharmacokinetic properties?
- In vivo models : Use randomized block designs with split-split plots (e.g., dose, administration route, and time as variables) to evaluate bioavailability .
- Metabolic stability : Incubate with liver microsomes (human or rodent) and quantify metabolites via LC-MS/MS .
- Toxicology : Apply OECD guidelines for acute toxicity (e.g., 14-day rodent studies with histopathology) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., PDB ID 1ATP). Focus on hydrogen bonding with pyrimidine and hydrophobic interactions with the 4-methylbenzoyl group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .
Q. What strategies optimize the compound’s solubility and stability in aqueous buffers?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility .
- pH adjustment : Prepare phosphate-buffered saline (pH 7.4) with 0.1% Tween-80 to prevent aggregation .
- Lyophilization : Stabilize the compound as a lyophilized powder stored at -80°C .
Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?
- Abiotic degradation : Expose to UV light (254 nm) and analyze photoproducts via HRMS .
- Biotic degradation : Incubate with soil microbiota (OECD 307 guideline) and quantify residual compound via GC-MS .
- Ecotoxicity : Test on Daphnia magna (OECD 202) and algae (OECD 201) to determine LC₅₀/EC₅₀ values .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Dry acetonitrile | Reduces side reactions | |
| Temperature | 80°C (reflux) | Accelerates coupling | |
| Catalyst | AlCl₃ (0.1 eq) | Enhances regioselectivity | |
| Purification | Silica gel chromatography | Removes unreacted starting material |
Q. Table 2. Bioassay Design Considerations
| Assay Type | Critical Variables | Mitigation Strategy | Reference |
|---|---|---|---|
| Enzyme inhibition | ATP concentration | Standardize at 1 mM ATP | |
| Cell viability | Cell passage number | Use passages 5–15 | |
| Pharmacokinetics | Administration route | Intravenous vs. oral gavage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
